(5-Ethoxy-2-formylphenyl)boronic acid
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Overview
Description
(5-Ethoxy-2-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an ethoxy group and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (5-Ethoxy-2-formylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the this compound is transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The this compound plays a crucial role in this process by acting as a nucleophilic organic group .
Pharmacokinetics
Its water solubility is also high, making it very soluble . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . It is stored in an inert atmosphere at 2-8°C , indicating that it is stable under these conditions. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological ph , suggesting that the compound’s action, efficacy, and stability may be influenced by pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxy-2-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-ethoxy-2-iodobenzaldehyde using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (5-Ethoxy-2-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: (5-Ethoxy-2-carboxyphenyl)boronic acid.
Reduction: (5-Ethoxy-2-hydroxymethylphenyl)boronic acid.
Scientific Research Applications
(5-Ethoxy-2-formylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (5-Ethoxy-2-formylphenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other formylphenylboronic acids. The position of the formyl group also affects the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
(5-ethoxy-2-formylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXOCGHYGPWDRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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